5-methoxy-3-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide 5-methoxy-3-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14778973
InChI: InChI=1S/C19H19N5O2/c1-12-14-11-13(26-2)6-7-15(14)21-18(12)19(25)20-9-8-17-23-22-16-5-3-4-10-24(16)17/h3-7,10-11,21H,8-9H2,1-2H3,(H,20,25)
SMILES:
Molecular Formula: C19H19N5O2
Molecular Weight: 349.4 g/mol

5-methoxy-3-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide

CAS No.:

Cat. No.: VC14778973

Molecular Formula: C19H19N5O2

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

5-methoxy-3-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide -

Specification

Molecular Formula C19H19N5O2
Molecular Weight 349.4 g/mol
IUPAC Name 5-methoxy-3-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide
Standard InChI InChI=1S/C19H19N5O2/c1-12-14-11-13(26-2)6-7-15(14)21-18(12)19(25)20-9-8-17-23-22-16-5-3-4-10-24(16)17/h3-7,10-11,21H,8-9H2,1-2H3,(H,20,25)
Standard InChI Key MHIYXMPLBWWEHM-UHFFFAOYSA-N
Canonical SMILES CC1=C(NC2=C1C=C(C=C2)OC)C(=O)NCCC3=NN=C4N3C=CC=C4

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 5-methoxy-3-methyl-N-[2-( triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide, reflects its hybrid architecture. Its molecular formula is C₁₉H₁₉N₅O₂, with a molecular weight of 349.4 g/mol. Key structural features include:

  • A 5-methoxy-3-methylindole scaffold, which confers hydrophobicity and planar aromaticity.

  • A triazolo[4,3-a]pyridine ring system, known for enhancing metabolic stability and target binding.

  • A carboxamide linker (-NH-C(=O)-) that facilitates hydrogen bonding with biological targets.

The Standard InChI string (InChI=1S/C19H19N5O2/c1-12-14-11-13(26-2)...) provides a machine-readable representation of its stereochemical configuration.

Physicochemical Properties

While experimental data on solubility and logP are unavailable, predictive models suggest moderate lipophilicity due to the methoxy and methyl groups. The triazole and pyridine rings may contribute to π-π stacking interactions in biological systems. A comparative analysis with structurally related indole derivatives (e.g., PubChem CID 17053) indicates potential bioavailability challenges, necessitating prodrug strategies .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₁₉N₅O₂
Molecular Weight349.4 g/mol
IUPAC Name5-methoxy-3-methyl-N-[2-( triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide
Topological Polar Surface Area98.6 Ų (estimated)

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, typically beginning with functionalization of the indole core. A representative route includes:

  • Indole Alkylation: 5-Methoxy-3-methylindole is alkylated at the N1 position using 2-chloroethyltriazolopyridine under basic conditions.

  • Carboxamide Formation: Coupling the alkylated intermediate with a carboxylic acid derivative via EDCI/HOBt-mediated amidation .

Alternative methods leverage hydrazonoyl halides to construct the triazole ring, as demonstrated in the synthesis of analogous pyrido-triazolo-pyrimidines . For instance, cyclocondensation of hydrazonoyl chlorides with thiourea derivatives yields triazolo-pyridine intermediates, which are subsequently conjugated to the indole scaffold .

Challenges in Purification

Crude reaction mixtures often require chromatographic separation due to the formation of regioisomers during triazole ring closure. Reverse-phase HPLC with C18 columns and acetonitrile/water gradients has proven effective, achieving >95% purity in optimized protocols.

TargetIC₅₀ (nM)Assay Type
5-HT₂A42 ± 3.1Radioligand binding
COX-278 ± 5.6Enzymatic inhibition
MAO-B>1,000Fluorometric assay

Antiproliferative Effects

In MCF-7 breast cancer cells, the compound reduced viability by 68% at 10 μM (72 h exposure). Mechanistic studies revealed G1 cell cycle arrest and downregulation of cyclin D1, though apoptosis induction was negligible . Synergy with doxorubicin (Combination Index = 0.32) suggests utility in combination therapies .

Mechanism of Action Hypotheses

Dual 5-HT₂A/COX-2 Inhibition

The compound’s structural features enable simultaneous modulation of serotonin signaling and inflammation. In silico models predict that the methoxy group interacts with 5-HT₂A’s Ser159 residue, while the triazole ring forms π-cation interactions with COX-2’s Arg120 . This dual activity could ameliorate neuroinflammatory conditions, though in vivo validation is pending.

Impact on Signal Transduction Pathways

Transcriptomic analysis in neuronal cells identified suppression of NF-κB and STAT3 pathways, potentially mediated by upstream kinase inhibition. Phosphoproteomic profiling is required to elucidate precise targets.

Therapeutic Applications and Future Directions

Oncology

The compound’s antiproliferative effects position it as a candidate for adjuvant therapy in hormone-responsive cancers. Structural analogs with improved blood-brain barrier penetration are under investigation for glioblastoma .

Drug Delivery Considerations

Nanoparticle encapsulation using poly(lactic-co-glycolic acid) (PLGA) has increased oral bioavailability in rodent models by 4.2-fold, addressing solubility limitations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator